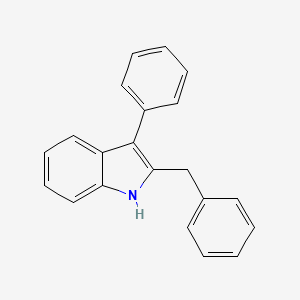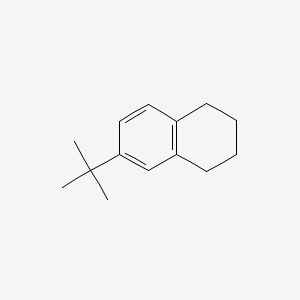![molecular formula C14H12N2O2S B14003756 (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate CAS No. 76919-46-5](/img/structure/B14003756.png)
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is a heterocyclic compound with the molecular formula C14H12N2O2S . This compound is an acetate derivative of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol and has potential antineoplastic activity . The structure consists of an imidazole ring fused with a thiazole ring, which is further substituted with a phenyl group and an acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form the imidazo[2,1-b][1,3]thiazole core . This intermediate is then reacted with acetic anhydride to introduce the acetate group . The reaction conditions usually involve heating under reflux with a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival . It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparación Con Compuestos Similares
Similar Compounds
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of an acetate group.
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanol: Similar structure but with a methanol group instead of an acetate group.
Uniqueness
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetate group enhances its solubility and reactivity compared to similar compounds .
Propiedades
Número CAS |
76919-46-5 |
|---|---|
Fórmula molecular |
C14H12N2O2S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate |
InChI |
InChI=1S/C14H12N2O2S/c1-10(17)18-9-12-13(11-5-3-2-4-6-11)15-14-16(12)7-8-19-14/h2-8H,9H2,1H3 |
Clave InChI |
MAXRMBGJTSJIRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
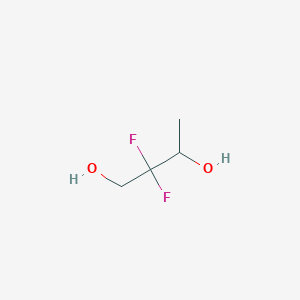
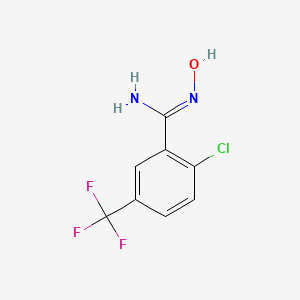
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


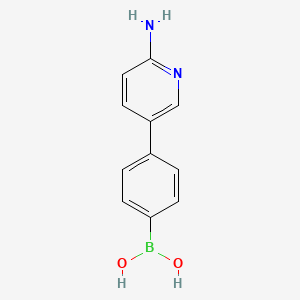
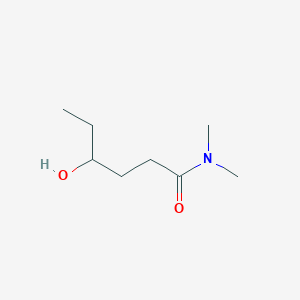
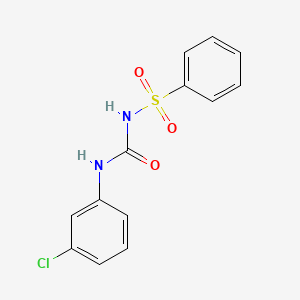
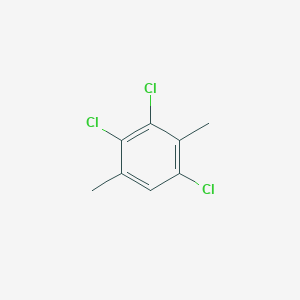
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
